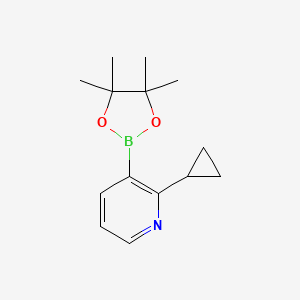

![molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0](/img/structure/B2695344.png)

Methyl N-[4-(bromomethyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

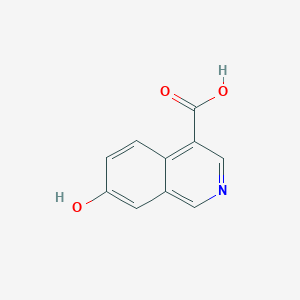

“Methyl N-[4-(bromomethyl)phenyl]carbamate” is an organic compound. It is also known as “Methyl [2- (bromomethyl)phenyl]methoxycarbamate” and has the molecular formula C10H12BrNO3 .

Molecular Structure Analysis

The molecular weight of “this compound” is 244.09 . The InChI code is1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) .

Scientific Research Applications

Methyl N-phenyl Carbamate Synthesis

Methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a green and efficient carbonylating agent. This method offers high yields under milder conditions compared to traditional routes, suggesting an efficient alternative pathway via formanilide as an intermediate (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Kinetic Study and Mechanism of Hydrolysis

The hydrolysis kinetics of N-methylcarbamates, including derivatives similar to Methyl N-[4-(bromomethyl)phenyl]carbamate, have been thoroughly studied. These studies reveal the main degradation pathways and hydrolytic mechanisms, providing insights into environmental fate and transformation of carbamate pesticides (Ben Attig, Ouertani, Megriche, Hamida, & Latrous El Atrache, 2017).

Synthetic Applications

Research has explored using ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, demonstrating a two-step sequence involving highly stereoselective α-C-alkylation. This method underscores the synthetic versatility of carbamate derivatives in organic chemistry (Volonterio, Bravo, & Zanda, 2002).

Alternatives to Methyl Bromide Treatments

This compound may also be considered in the context of research seeking alternatives to methyl bromide for insect control in stored products and quarantine applications. Studies focus on identifying effective and environmentally safer alternatives, with various physical and chemical methods being tested (Fields & White, 2002).

Non-phosgene Routes for Carbamate Synthesis

Significant progress has been made in developing non-phosgene routes for methyl N-phenyl carbamate synthesis, which is important for environmentally friendlier production processes. These methods include oxidative carbonylation of aniline and aminolysis of dimethyl carbonate, highlighting the push towards greener chemistry (Ta, 2013).

Properties

IUPAC Name |

methyl N-[4-(bromomethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKIVPRPJHTDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)

![3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2695279.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)